Aziridine, 1-stearoyl-
Description
Overview of Aziridine (B145994) Chemistry in Organic Synthesis
Aziridines are three-membered heterocyclic organic compounds containing a nitrogen atom. wikipedia.org Their strained ring structure, with bond angles of approximately 60 degrees, makes them highly reactive and thus valuable intermediates in organic synthesis. wikipedia.org The reactivity of the aziridine ring is characterized by its propensity to undergo ring-opening reactions, which can be initiated by a variety of nucleophiles and electrophiles. frontiersin.org This reactivity allows for the stereoselective and regioselective introduction of nitrogen-containing functionalities into a wide range of molecules. frontiersin.orgwiley-vch.de
The synthesis of aziridines can be achieved through several established methods, including the cyclization of haloamines or amino alcohols (Wenker synthesis), the addition of nitrenes to alkenes, and the reaction of oximes with Grignard reagents (Hoch-Campbell synthesis). wikipedia.org These synthetic routes provide access to a diverse array of substituted aziridines, which can be further functionalized to create complex molecular structures. organic-chemistry.org
Importance of N-Acyl Aziridine Derivatives as Synthetic Intermediates
N-acyl aziridines are a class of "activated" aziridines where the nitrogen atom is attached to a carbonyl group. baranlab.org This acylation significantly influences the reactivity of the aziridine ring. The electron-withdrawing nature of the acyl group enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. youtube.com This heightened reactivity makes N-acyl aziridines particularly useful as synthetic intermediates. acs.orgcdnsciencepub.com
A key feature of N-acyl aziridines is their ability to control regioselectivity in ring-opening reactions. The position of nucleophilic attack can often be directed to either the substituted or unsubstituted carbon of the aziridine ring, depending on the reaction conditions and the nature of the nucleophile. ru.nl This control is crucial for the synthesis of specific isomers of amino alcohols, diamines, and other nitrogen-containing compounds. wiley-vch.de Furthermore, the acyl group can be chosen to modulate the reactivity of the aziridine or to be a part of the final target molecule.
Specific Research Relevance of 1-Stearoyl Aziridine due to Long-Chain Aliphatic Substitution
Aziridine, 1-stearoyl-, also known as 1-(Aziridin-1-yl)octadecan-1-one or Stearoyl ethyleneimine, is an N-acyl aziridine that features a long C18 aliphatic chain derived from stearic acid. solubilityofthings.com This long-chain substitution imparts unique physicochemical properties to the molecule, making it a subject of specific research interest. The presence of the long hydrophobic stearoyl group combined with the reactive polar aziridine ring gives the molecule amphiphilic character.
This amphiphilicity is particularly relevant in the study of self-assembly and the formation of organized molecular structures like vesicles and micelles. ru.nl Research has shown that the orientation of molecules like 1-stearoyl aziridine at interfaces can lead to highly regioselective reactions. For instance, the ring-opening of N-acylaziridines at an organic-aqueous interface can proceed with complete regioselectivity due to the preorganization of the molecules, a phenomenon that mimics enzymatic catalysis. ru.nl
Furthermore, the long aliphatic chain can influence the properties of polymers. Aziridine, 1-stearoyl- can be used in polymerization reactions, where the stearoyl group can affect the solubility, thermal properties, and morphology of the resulting polymer. rsc.orggoogleapis.com The investigation of such molecules contributes to the development of new materials with tailored properties.
Structure
2D Structure
Properties
CAS No. |
3891-30-3 |
|---|---|
Molecular Formula |
C20H39NO |
Molecular Weight |
309.5 g/mol |
IUPAC Name |
1-(aziridin-1-yl)octadecan-1-one |
InChI |
InChI=1S/C20H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-21/h2-19H2,1H3 |
InChI Key |
UJBORAMHOAWXLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N1CC1 |
Origin of Product |
United States |
Synthetic Methodologies for N Acyl Aziridines, with Emphasis on Approaches Applicable to 1 Stearoyl Aziridine
Direct Aziridination Approaches to N-Acyl Aziridines
Direct aziridination methods involve the formation of the three-membered ring and the introduction of the N-acyl group in a concerted or sequential manner from an olefin precursor.
Metal-Catalyzed Nitrene Transfer Reactions to Olefins
Metal-catalyzed nitrene transfer to olefins is a powerful method for the synthesis of aziridines. In the context of N-acyl aziridines, this can be achieved using acyl-protected nitrene precursors. While direct transfer of an N-stearoyl nitrene is not commonly documented, the use of carbonyl azides as nitrene sources in the presence of transition metal catalysts is a viable approach. For instance, cobalt(II) complexes of D2-symmetric chiral amidoporphyrins have been shown to be effective catalysts for the enantioselective aziridination of alkenes with carbonyl azides. nih.gov This methodology could potentially be adapted for stearoyl azide (B81097).
The general mechanism involves the reaction of the metal catalyst with the carbonyl azide to form a metal-nitrenoid intermediate. This intermediate then transfers the "N-COR" group to an olefin. A variety of transition metals, including copper, iron, rhodium, and cobalt, have been utilized for this transformation. researchgate.net
Table 1: Representative Metal Catalysts and Nitrene Sources for Aziridination
| Catalyst System | Nitrene Source | Olefin Scope | Key Features |
| Cobalt(II)-porphyrin | Carbonyl azides | Styrenes, acrylates | High enantioselectivity, operates at room temperature. nih.gov |
| Rhodium(II) carboxylates | Sulfonyliminophenyliodinanes | Various alkenes | High stereospecificity. |
| Copper(I)-BOX | N-sulfonyl azides | Styrenes | Good yields and enantioselectivities. |
| Iron(II) complexes | Aryl azides | Conjugated alkenes | Expands scope to electron-donating aryl azides. researchgate.net |
This table presents generalized data for N-acyl aziridination reactions and is illustrative of the types of systems that could be adapted for the synthesis of 1-stearoyl aziridine (B145994).
Organocatalytic Aziridination Strategies
Organocatalytic methods provide an alternative to metal-catalyzed reactions, avoiding the potential for metal contamination in the final product. One such strategy involves the reaction of imines with stabilized ylides. For the synthesis of N-acyl aziridines, this would typically involve a pre-formed N-acyl imine. Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), have been shown to catalyze the reaction of imines with phenacyl bromide derivatives to afford functionalized aziridines with high yields and stereoselectivities. organic-chemistry.org This approach could be adapted by using an N-stearoyl imine as the substrate.
Another organocatalytic approach involves the ring-opening of N-tosyl protected aziridines by β-ketoesters under chiral phase-transfer-catalysis (PTC) conditions, leading to optically active aminoethyl functionalized compounds. rsc.org While this is a ring-opening reaction, it highlights the utility of organocatalysis in the chemistry of activated aziridines.
Intramolecular Cyclization Strategies for Aziridine Ring Formation
Intramolecular cyclization is a common and effective strategy for the formation of the aziridine ring from a suitably functionalized acyclic precursor. The N-stearoyl group could be introduced either before or after the cyclization step.
Synthesis from α-Chloroimines (e.g., De Kimpe Aziridine Synthesis)
The De Kimpe aziridine synthesis is a well-established method for generating aziridines from the reaction of α-chloroimines with nucleophiles such as hydrides, cyanides, or Grignard reagents. wikipedia.orgorganic-chemistry.org The reaction proceeds via nucleophilic attack on the imine carbon, followed by intramolecular nucleophilic substitution of the chloride by the newly formed nitrogen anion. wikipedia.org This method is suitable for both aldimines and ketimines. organic-chemistry.org
To apply this to 1-stearoyl aziridine, one could envision a pathway where an α-chloroimine is first synthesized and then N-acylated with stearoyl chloride, followed by cyclization. Alternatively, an N-stearoyl α-chloroimine could be used directly.
Table 2: Examples of Nucleophiles in De Kimpe Aziridine Synthesis
| Nucleophile | Resulting Aziridine Substitution |
| Lithium aluminum hydride | H |
| Sodium cyanide | CN |
| Grignard reagents (RMgX) | R (alkyl or aryl) |
This table illustrates the versatility of the De Kimpe synthesis in introducing various substituents onto the aziridine ring.
Aziridine Formation from 2-Azidoalcohols (e.g., Blum-Ittah Aziridine Synthesis)
The Blum-Ittah synthesis provides a route to aziridines from oxiranes. The process involves the ring-opening of an epoxide with an azide source, typically sodium azide, to form a 2-azidoalcohol. wikipedia.org This intermediate is then treated with a phosphine, such as triphenylphosphine (B44618), in a reaction analogous to the Staudinger reduction. chem-station.com The resulting phosphazene intermediate undergoes intramolecular cyclization to afford the aziridine and triphenylphosphine oxide as a byproduct. wikipedia.org The N-stearoyl group could be introduced by acylation of the resulting NH-aziridine.
The key steps in the Blum-Ittah synthesis are:
Ring-opening of an epoxide with sodium azide to yield a 2-azidoalcohol.
Reduction of the azide with triphenylphosphine to form a phosphazene.
Intramolecular cyclization to form the aziridine ring. wikipedia.orgchem-station.com
Stereoselective and Asymmetric Synthesis of N-Acyl Aziridines
The development of stereoselective and asymmetric methods for the synthesis of N-acyl aziridines is crucial for their application in the synthesis of chiral molecules. Chiral catalysts, auxiliaries, or reagents can be employed to control the stereochemical outcome of the aziridination reaction.
Chiral sulfur ylides have been used in the asymmetric imine aziridination to produce 2,3-disubstituted N-tosyl, N-Boc, and N-SES aziridines with high enantiomeric purity. irb.hr This methodology could be extended to N-stearoyl imines. The diastereoselectivity of such reactions can be influenced by the nature of the nitrogen-protecting group and the substituents on the imine. irb.hr
Asymmetric aziridination of N-aryl imines has been achieved with moderate to good enantioselection using chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids as phase-transfer catalysts. Furthermore, direct access to N-H aziridines via asymmetric catalytic aziridination has been developed using borate (B1201080) catalysts derived from vaulted binaphthol (VANOL) and vaulted biphenanthrol (VAPOL) ligands. nih.gov The resulting enantiomerically enriched N-H aziridines can then be acylated to provide chiral N-acyl aziridines, such as 1-stearoyl aziridine.
Table 3: Chiral Ligands/Catalysts for Asymmetric Aziridination
| Chiral Ligand/Catalyst | Reaction Type | Achieved Stereoselectivity |
| Chiral sulfur ylides | Imine aziridination | High enantiomeric purity (>95%) irb.hr |
| Cinchona alkaloid-derived salts | Phase-transfer catalysis | Moderate to good enantioselection |
| Vaulted binaphthol (VANOL) | Borate-catalyzed aziridination | ≥90% ee nih.gov |
| Vaulted biphenanthrol (VAPOL) | Borate-catalyzed aziridination | ≥90% ee nih.gov |
This table provides examples of chiral systems that have been successfully employed in the asymmetric synthesis of aziridines and could be applicable to the synthesis of chiral 1-stearoyl aziridine.
Diastereoselective Methods for Aziridine Synthesis
Diastereoselective methods for the synthesis of N-acyl aziridines often rely on the use of chiral auxiliaries or substrates that guide the stereochemical outcome of the aziridination reaction. One notable approach involves the reaction of chiral 2H-azirine-3-carboxylates with various nucleophiles. rsc.orgresearchgate.net For instance, the reaction of a chiral azirine with nucleophiles like thiols or organometallic reagents can lead to the formation of functionalized aziridines. rsc.org The diastereoselectivity of these reactions is influenced by the steric hindrance of the chiral auxiliary, which directs the approach of the nucleophile to one face of the azirine ring. rsc.orgresearchgate.net While direct application to 1-stearoyl aziridine is not explicitly detailed, this methodology could be adapted by utilizing a stearoyl-substituted precursor.
Another powerful diastereoselective method is the aza-Corey-Chaykovsky reaction of N-tert-butanesulfinyl ketimino esters. nih.gov This approach provides access to α-quaternary aziridine-2-carboxylates with high diastereoselectivity. The N-tert-butanesulfinyl group acts as a chiral auxiliary, directing the addition of the sulfur ylide to the imine. This method is particularly valuable for synthesizing sterically hindered and functionally rich aziridines.
The diastereodifferentiation in these reactions is often high, with some reactions proceeding with the formation of a single diastereomer. rsc.org However, in other cases, mixtures of diastereomers are obtained, which may require separation by chromatographic techniques. rsc.org
Table 1: Examples of Diastereoselective Aziridination Methods
| Method | Chiral Source | Key Features | Potential Applicability to 1-Stearoyl Aziridine |
|---|---|---|---|
| Nucleophilic addition to chiral 2H-azirines | Chiral auxiliary on the azirine | Facial selectivity guided by the auxiliary. rsc.orgresearchgate.net | Requires synthesis of a stearoyl-substituted azirine precursor. |
| Aza-Corey-Chaykovsky Reaction | N-tert-butanesulfinyl group | High diastereoselectivity for α-quaternary aziridines. nih.gov | Applicable if the stearoyl group is compatible with the reaction conditions. |
Enantioselective Catalysis in Aziridine Formation
Enantioselective catalysis offers a more atom-economical and versatile approach to chiral aziridines. These methods typically involve the use of a chiral catalyst to control the stereochemistry of the aziridination of an achiral substrate.
One of the most common strategies is the catalytic nitrene transfer to olefins. bohrium.com Transition metal catalysts, particularly those based on copper and rhodium, have been extensively studied for this purpose. bohrium.comnih.gov Chiral ligands, such as bis(oxazoline) and diimine derivatives, are used to create a chiral environment around the metal center, which in turn directs the enantioselective addition of the nitrene to the double bond. bohrium.com For the synthesis of 1-stearoyl aziridine, this would involve the reaction of an appropriate alkene with a stearoyl-containing nitrene precursor in the presence of a chiral catalyst. The choice of catalyst and ligand system is crucial for achieving high enantioselectivity. bohrium.com
Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of aziridines. nih.govrsc.org For example, chiral sulfides have been used as organocatalysts in the imino Corey-Chaykovsky reaction to produce diaryl aziridines with excellent enantioselectivity (95-98% ee). rsc.org Another organocatalytic approach involves the enantioselective α-chlorination of aldehydes, followed by a series of transformations to yield chiral N-alkyl terminal aziridines with high enantiomeric excess (88-94% ee). nih.gov These methods could potentially be adapted for the synthesis of 1-stearoyl aziridine by using stearoyl-containing starting materials.
Table 2: Overview of Enantioselective Aziridination Strategies
| Catalytic System | Reaction Type | Typical Enantioselectivity | Key Advantages |
|---|---|---|---|
| Copper or Rhodium with Chiral Ligands | Nitrene transfer to olefins bohrium.comnih.gov | Often high, dependent on ligand and substrate. | Broad substrate scope. bohrium.com |
| Chiral Sulfide Organocatalysts | Imino Corey-Chaykovsky reaction rsc.org | 95-98% ee for diaryl aziridines. rsc.org | Metal-free conditions. |
| Proline-derived Organocatalysts | Multi-step synthesis from aldehydes nih.gov | 88-94% ee for N-alkyl terminal aziridines. nih.gov | Access to terminal aziridines. nih.gov |
The mechanism of these catalytic reactions can be complex. In copper-catalyzed aziridinations, the formation of a copper-nitrene intermediate is a key step, and the transfer of the nitrene to the olefin can proceed through either a concerted or a stepwise pathway. bohrium.com Understanding these mechanistic details is essential for optimizing reaction conditions and achieving high stereoselectivity.
Convergent Synthetic Pathways Utilizing Aziridine Intermediates
Aziridines are valuable synthetic intermediates due to their high ring strain, which makes them susceptible to ring-opening reactions with a variety of nucleophiles. nih.govmdpi.com This reactivity allows for the convergent synthesis of more complex molecules, where the aziridine ring serves as a masked 1,2-amino alcohol or a related bifunctional unit.
A "build/couple/pair" strategy can be employed, where N-alkyl aziridines are used as building blocks in the synthesis of polycyclic heterocycles. nih.gov The regio- and stereochemical outcome of the nucleophilic addition to the aziridine ring is often predictable, being directed by substituents on the ring. nih.gov For instance, an aryl substituent can direct nucleophilic attack to the adjacent carbon atom. nih.gov This controlled ring-opening allows for the subsequent intramolecular cyclization to form more complex scaffolds.
The unique electrophilic nature of the aziridine ring also allows for site-selective conjugation. researchgate.net For example, peptides containing an aziridine-2-carboxylic acid residue can be selectively modified with thiol nucleophiles. This strategy provides a convergent and rapid route to complex biomolecules. researchgate.net
In the context of 1-stearoyl aziridine, its use as a synthetic intermediate would involve the regioselective ring-opening by a suitable nucleophile. The stearoyl group would influence the reactivity and could be carried through subsequent transformations to be part of the final, more complex target molecule.
Reactivity and Mechanistic Investigations of N Acyl Aziridines
Ring-Opening Reactions of N-Acyl Aziridines
The inherent ring strain of the aziridine (B145994) core is the primary driving force for its ring-opening reactions. clockss.org N-acylation enhances the electrophilicity of the ring carbons, facilitating cleavage of the C-N or C-C bonds under various conditions. These reactions can proceed through nucleophilic or radical pathways, leading to a diverse array of functionalized amine products.
Nucleophilic ring-opening is a fundamental reaction of N-acyl aziridines, providing a versatile method for preparing vicinal di-functionalized compounds. nih.gov The N-acyl group activates the aziridine ring, making it more reactive towards nucleophilic attack. clockss.org
Heteroatomic nucleophiles are well-known to react with activated aziridines. clockss.org Among these, thiolates are particularly effective for opening the aziridine ring. nih.govnih.gov The reaction of N-acyl aziridines with thiols is generally efficient and highly regioselective. nih.govresearchgate.net The thiol nucleophile typically attacks the less sterically hindered carbon of the aziridine ring, leading to a specific regioisomer. nih.gov This high regioselectivity makes the reaction synthetically valuable for producing amino thioethers. nih.gov
Table 1: Ring-Opening of N-Acyl Aziridines with Heteroatomic Nucleophiles
| Nucleophile Type | Example | General Outcome | Source(s) |
|---|---|---|---|
| Thiolates | Thiophenol | Regioselective attack at the less substituted carbon | nih.gov |
| Phenoxides | Phenol/NaH | Formation of N-aryl-amino ethers | nih.gov |
| Azides | Sodium Azide (B81097) | Formation of vicinal azido-amines | uni-muenchen.de |
While heteroatomic nucleophiles often react with high regioselectivity, carbon-based nucleophiles can exhibit more complex behavior. clockss.org The generation of nucleophilic carbon is a cornerstone of organic synthesis for creating carbon-carbon bonds. msu.edu In the context of N-acyl aziridines, reactions with carbon nucleophiles like cyanide ions have been investigated. researchgate.net Unlike many heteroatomic nucleophiles, carbon nucleophiles may attack in a non-regioselective manner, potentially leading to a mixture of products. clockss.org The reactivity and selectivity can be influenced by the specific nucleophile and the substitution pattern on the aziridine ring. researchgate.net
The control of regioselectivity and stereochemistry is a critical aspect of aziridine ring-opening reactions. nih.govyoutube.com Regioselectivity refers to which of the two ring carbons is attacked by the nucleophile, while stereochemistry relates to the three-dimensional arrangement of the resulting product. masterorganicchemistry.com
For N-acyl aziridines, several factors govern the outcome:
Electronic Effects : The N-acyl group activates the ring, but the reaction pathway can be intermediate between SN1 and SN2 mechanisms, which can lead to a lack of clear regio- or stereo-control under certain (e.g., acidic) conditions. nih.gov
Steric Hindrance : Nucleophilic attack often occurs at the less substituted carbon (SN2-type pathway), a common outcome in base-mediated openings. dicp.ac.cn
Substituent Effects : The nature of substituents on the aziridine ring itself heavily influences the reaction's stereochemical course. nih.govfrontiersin.org
Reaction Interface : For N-acyl aziridines with long alkyl chains like Aziridine, 1-stearoyl-, the reaction environment is crucial. Research has shown that conducting the ring-opening of long-tail N-acylaziridines at an organic-aqueous interface can lead to complete regioselectivity. ru.nl The amphiphilic nature of the molecule likely forces a specific orientation at the interface, exposing only one of the ring's carbon atoms to the aqueous nucleophile. ru.nl
The stereochemistry of the reaction is often stereospecific, meaning the stereochemistry of the starting aziridine dictates the stereochemistry of the product. youtube.com This is typical for concerted SN2-type reactions where the nucleophile attacks from the face opposite to the C-N bond, resulting in an inversion of configuration at the reaction center.
Beyond nucleophilic pathways, N-acyl aziridines can undergo radical ring-opening reactions. dicp.ac.cn This approach offers an alternative mode of reactivity, often leading to products that are inaccessible through ionic pathways. Radical ring-opening polymerization (rROP) is one application that leverages this mechanism to create polymers with heteroatoms in their backbone. d-nb.inforesearchgate.net
A key method for initiating radical ring-opening involves single-electron transfer (SET) from a suitable donor to the N-acyl aziridine. dicp.ac.cn Transition metal complexes are particularly adept at facilitating such electron transfer processes. nih.gov
A significant advancement in this area is the use of titanocene(III) complexes, which can catalyze the radical opening of N-acylated aziridines. dicp.ac.cn The process is initiated by an electron transfer from the low-valent titanocene (B72419) complex to the N-acyl aziridine. dicp.ac.cn This transfer can result in a concerted ring-opening, bypassing a potential aminoketyl radical intermediate, to form a β-amido carbon-centered radical. dicp.ac.cn A noteworthy feature of this titanocene-catalyzed reaction is its high regioselectivity; the ring consistently opens to generate the more substituted, and thus more stable, radical intermediate. dicp.ac.cn This method is effective for creating quaternary carbon centers, a challenging task in organic synthesis. dicp.ac.cn
The general principle involves the manipulation of the oxidation state of transition metal catalysts to generate and control reactive radical intermediates under mild conditions. nih.gov This strategy harnesses the power of radical chemistry for complex bond formations. nih.govnih.gov
Table 2: Radical Ring-Opening of N-Acyl Aziridines
| Method | Catalyst/Initiator | Key Intermediate | Regioselectivity | Source(s) |
|---|---|---|---|---|
| Catalytic Electron Transfer | Titanocene(III) complexes | β-amido carbon radical | Attack at the more substituted carbon | dicp.ac.cn |
| Radical Polymerization | Free radical initiators | Propagating radical species | Varies with monomer/conditions | d-nb.inforesearchgate.net |
Radical Ring-Opening Mechanisms of N-Acyl Aziridines
N-Aziridinyl Radical Intermediates and Their Reactivity
While much of aziridine chemistry is centered on ionic pathways, the involvement of radical intermediates offers alternative synthetic routes. N-aziridinyl radicals are transient species that can be generated and utilized in chemical transformations before the strained ring undergoes premature opening. acs.org
Generation and Characterization: Recent studies have demonstrated the generation of transient N-aziridinyl radicals through the reductive activation of N-pyridinium aziridines under mild photochemical conditions. acs.orgnih.govnih.gov These radical species have been directly observed and characterized using techniques like spin-trapped Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govresearchgate.net
Reactivity in Synthesis: Once generated, N-aziridinyl radicals can participate in intermolecular addition reactions. For instance, in the presence of oxygen, these radicals add to styrenyl olefins to yield 1,2-hydroxyaziridination products. nih.govnih.govresearchgate.net This process represents a novel method for aziridine group transfer, where an intact aziridine fragment is added across a double bond. acs.org
Another significant advancement is the titanocene-catalyzed radical-radical ring opening of N-acylated aziridines. mdpi.com This method utilizes a titanocene(III) complex to facilitate a regioselective electron transfer, leading to the ring-opening of the N-acyl aziridine to form a more-substituted radical. This approach is particularly effective for creating quaternary carbon centers and can be applied in conjugate additions, reductions, and cyclizations. mdpi.com Computational studies using Density Functional Theory (DFT) have supported that this ring-opening via electron transfer proceeds through a concerted mechanism. mdpi.com
Table 1: Reactions Involving N-Aziridinyl Radical Intermediates
| Precursor/Substrate | Catalyst/Conditions | Radical Intermediate | Product Type | Ref. |
|---|---|---|---|---|
| N-Pyridinium aziridines | Photoredox catalyst, light | N-Aziridinyl radical | 1,2-Hydroxyaziridination products (with olefins and O₂) | nih.gov, nih.gov |
| N-Acylated aziridines | Titanocene catalyst | Carbon-centered radical (from ring-opening) | β²-Aryl amino acids (after hydrolysis) | mdpi.com |
Electrophilic Activation and Ring-Opening Processes
Electrophilic activation is a cornerstone of N-acyl aziridine reactivity. The process typically involves the interaction of an electrophile with either the acyl oxygen or the ring nitrogen, which enhances the electrophilicity of the ring carbons and facilitates nucleophilic attack.
In acidic media, the isomerization of N-acyl aziridines is a well-documented process. For example, N-acyl-2,2-dimethylaziridines rearrange to form oxazolines in concentrated sulfuric acid. ias.ac.in This reaction proceeds via protonation of the carbonyl oxygen, followed by an intramolecular, regiospecific nucleophilic attack from the carbonyl oxygen onto the more substituted carbon of the aziridine ring, leading to C-N bond cleavage. ias.ac.in The outcome of reactions in aqueous acid can be complex, yielding mixtures of oxazolines, amido alcohols (from hydrolysis), and allylamides, with the product distribution depending on the acid concentration and the nature of the acyl group. ias.ac.in
For N-acyl aziridines with long alkyl chains, such as "Aziridine, 1-stearoyl-", the reaction environment can be uniquely controlled. Research has shown that the ring-opening of long-chain N-acylaziridines by phosphate (B84403) ions can be directed with complete regioselectivity at an organic-aqueous interface. ru.nl It is proposed that the amphiphilic aziridine orients itself at the interface, exposing only one of the ring's carbon atoms to the aqueous nucleophile. ru.nl This preorganization leads to a selective attack on the less sterically hindered carbon. ru.nl The reaction can even become autocatalytic, as the phospholipid-like product forms vesicles that catalyze the conversion of the remaining starting material. ru.nl
Lewis Acid and Lewis Base Catalyzed Ring-Opening
The ring-opening of N-acyl aziridines can be efficiently catalyzed by both Lewis acids and Lewis bases, providing access to a wide array of β-functionalized amine derivatives with high regioselectivity.
Lewis Acid Catalysis: Lewis acids activate the aziridine ring by coordinating to the carbonyl oxygen or the ring nitrogen, rendering the ring carbons more susceptible to nucleophilic attack. A variety of Lewis acids, from simple metal halides to more complex organometallic catalysts, have been employed.
Titanium tetrachloride (TiCl₄) has been used to promote the ring-opening of N-acyl aziridines. In one study, TiCl₄ mediated a phenonium-ion-driven rearrangement of benzyl-substituted N-acyl aziridines to produce complex phenethylamine (B48288) derivatives. nih.gov
Palladium catalysts are effective in domino reactions. For example, a palladium-catalyzed three-component reaction of N-tosylaziridines, 2-iodophenol, and isocyanides enables the synthesis of 1,4-benzoxazepine (B8686809) derivatives through a sequence involving aziridine ring-opening. mdpi.com
Copper catalysts have been used in concert with N-heterocyclic carbenes (NHCs) for the [4+3] annulation of salicylaldehydes and aziridines. In this system, the copper(I) salt acts as a Lewis acid to activate the aziridine for ring-opening by the NHC-salicylaldehyde adduct, leading to 1,4-benzoxazepinones. organic-chemistry.org
Lewis Base Catalysis: While less common, Lewis bases can also catalyze the ring-opening of activated aziridines, particularly with silylated nucleophiles. The mechanism involves the activation of the nucleophile by the Lewis base.
A notable example is the use of N,N,N',N'-tetramethylethylenediamine (TMEDA) as a catalyst for the regioselective ring-opening of N-tosylaziridines with trimethylsilylated nucleophiles (e.g., TMSCN, TMSN₃). organic-chemistry.orgnih.gov This reaction proceeds with high regioselectivity to afford β-functionalized sulfonamides in good to excellent yields. organic-chemistry.org The methodology is applicable to a range of aziridines and provides a facile route to precursors for β-amino acids and 1,2-diamines. organic-chemistry.org
Table 2: Examples of Catalyzed Ring-Opening of N-Acyl/N-Sulfonyl Aziridines
| Catalyst Type | Catalyst Example | Substrate | Nucleophile/Reagent | Product | Ref. |
|---|---|---|---|---|---|
| Lewis Acid | TiCl₄ | N-Acyl-2-benzylaziridine | Intramolecular (arene) | Phenethylamine derivative | nih.gov |
| Lewis Acid | Pd(OAc)₂/dppf | N-Tosylaziridine | 2-Iodophenol, Isocyanide | 1,4-Benzoxazepine | mdpi.com |
| Lewis Acid | Cu(I) salt | N-Acylaziridine | Salicylaldehyde (with NHC) | 1,4-Benzoxazepinone | organic-chemistry.org |
| Lewis Base | TMEDA | N-Tosylaziridine | Trimethylsilyl cyanide (TMSCN) | β-Cyano sulfonamide | organic-chemistry.org |
Ring-Expansion Reactions to Higher Heterocycles
The strain energy of the aziridine ring serves as a powerful thermodynamic driving force for ring-expansion reactions. N-acyl aziridines can be converted into a variety of larger, more stable heterocyclic systems, including four-, five-, six-, and seven-membered rings. arkat-usa.orgresearchgate.netscispace.com These transformations often proceed through the formation of an intermediate that facilitates the cleavage of a C-N or C-C bond of the aziridine ring, followed by intramolecular cyclization.
Formation of Four-Membered Azacycles (Azetidines)
The one-carbon homologation of aziridines to azetidines is a valuable transformation, as azetidines are important structural motifs in medicinal chemistry. nih.gov
One approach involves the reaction of N-acyl aziridines with a carbene source. For example, the rhodium-catalyzed reaction of N-acyl aziridines with vinyl N-triftosylhydrazones (a source of vinyl carbenes) produces 2-vinyl azetidines. mdpi.com The proposed mechanism involves the formation of an aziridinium (B1262131) ylide intermediate, which then undergoes a rearrangement to the expanded azetidine (B1206935) ring. mdpi.com
Biocatalysis offers a highly enantioselective route. Engineered variants of cytochrome P450 have been shown to catalyze the formal one-carbon ring expansion of N-protected aziridines to azetidines. nih.govchemrxiv.org The reaction proceeds by trapping an enzyme-generated iron carbenoid with the aziridine to form an aziridinium ylide, which then undergoes a highly enantioselective acs.orgnih.gov-Stevens rearrangement to furnish the chiral azetidine. nih.govchemrxiv.org The chemoselectivity of this reaction is notable, as the N-acyl group increases the N-nucleophilicity of the aziridine, favoring the ring-expansion pathway. nih.gov
Synthesis of Five- and Six-Membered N-Heterocycles
N-acyl aziridines are common precursors for five- and six-membered nitrogen-containing heterocycles through various rearrangement and cycloaddition pathways. arkat-usa.orgutoronto.ca
Five-Membered Rings: The most classic rearrangement of N-acyl aziridines is their isomerization to 2-oxazolines (a type of dihydrooxazole). researchgate.net This reaction is typically promoted by nucleophiles like iodide or bromide ions or by Lewis acids. ias.ac.incdnsciencepub.com The process involves nucleophilic attack at a ring carbon, C-N bond cleavage to form a halo-amido intermediate, followed by intramolecular cyclization with expulsion of the halide ion. ias.ac.in
Six-Membered Rings: The synthesis of six-membered heterocycles from aziridines often involves multi-step, one-pot procedures or cycloaddition reactions. For example, N-tosyl aziridines can undergo a base-mediated, SN2-type ring-opening with acrylonitriles, followed by a palladium-catalyzed intramolecular C-N coupling to yield tetrahydroquinoline derivatives. mdpi.com Other six-membered rings like piperazines and morpholines can also be synthesized via ring-expansion strategies. arkat-usa.orgresearchgate.net
Construction of Seven-Membered Aza-Heterocycles (e.g., Benzoxazepines)
Seven-membered heterocyclic scaffolds, such as benzoxazepines, are present in numerous biologically active compounds. researchgate.net Ring-expansion and annulation strategies using N-acyl aziridines provide efficient access to these larger ring systems. arkat-usa.org
A palladium-catalyzed, three-component domino reaction involving N-tosylaziridines, 2-iodophenol, and isocyanides has been developed to synthesize 1,4-benzoxazepine derivatives. mdpi.com This protocol proceeds through a sequence of aziridine ring-opening, isocyanide insertion, and intramolecular cyclization. mdpi.comresearchgate.net
Another powerful method is the N-heterocyclic carbene (NHC) and copper co-catalyzed [4+3] annulation of salicylaldehydes with N-acyl aziridines. organic-chemistry.org In this reaction, the aziridine acts as a three-atom component that reacts with the four-atom unit derived from the salicylaldehyde. The Lewis acidic copper catalyst activates the aziridine towards ring-opening, which is followed by an intramolecular lactamization to construct the 1,4-benzoxazepinone core with excellent regioselectivity. organic-chemistry.org
Table 3: Ring-Expansion Reactions of N-Acyl/N-Sulfonyl Aziridines
| Target Ring Size | Heterocycle Type | Catalyst/Reagent | Key Intermediate | Ref. |
|---|---|---|---|---|
| Four | Azetidine | Rhodium(II) catalyst, Vinyl N-triftosylhydrazone | Aziridinium ylide | mdpi.com |
| Four | Azetidine | Engineered Cytochrome P450, Diazo compound | Aziridinium ylide | nih.gov, chemrxiv.org |
| Five | 2-Oxazoline | Sodium iodide | Halo-amido species | ias.ac.in, cdnsciencepub.com |
| Six | Tetrahydroquinoline | Base, then Pd catalyst | Ring-opened amino nitrile | mdpi.com |
| Seven | 1,4-Benzoxazepine | Pd catalyst, 2-Iodophenol, Isocyanide | Domino reaction sequence | mdpi.com, researchgate.net |
| Seven | 1,4-Benzoxazepinone | NHC / Copper(I) | Acyl azolium / Ring-opened amine | organic-chemistry.org |
Cycloaddition Reactions Involving N-Acyl Aziridines
N-acyl aziridines are versatile building blocks in organic synthesis, capable of undergoing a variety of cycloaddition reactions. The acyl group activates the aziridine ring, making it susceptible to ring-opening and subsequent reactions.
[2+1] Cycloaddition Pathways
[2+1] cycloaddition reactions involving aziridines typically proceed via the transfer of a nitrene or a related species to a suitable two-atom component. For an N-acyl aziridine like 1-stearoylaziridine, this would likely involve the cleavage of the carbon-carbon bond of the aziridine ring. However, there is a lack of specific literature precedent for 1-stearoylaziridine participating in such reactions.
[3+2] Cycloaddition via Azomethine Ylides
The [3+2] cycloaddition is a well-established reaction for N-activated aziridines, proceeding through the formation of an azomethine ylide intermediate. wikipedia.org This ylide is a 1,3-dipole that can react with various dipolarophiles to form five-membered heterocyclic rings. nih.govyoutube.com
The process is typically initiated by thermal or photochemical cleavage of a specific carbon-carbon bond in the aziridine ring. For 1-stearoylaziridine, this would lead to the formation of a stearoyl-substituted azomethine ylide. The stearoyl group, being an electron-withdrawing group, would influence the stability and reactivity of the resulting ylide. This intermediate could then be trapped by a dipolarophile, such as an alkene or alkyne, to yield a substituted pyrrolidine (B122466) or pyrroline (B1223166) derivative. wikipedia.org The regioselectivity and stereoselectivity of such cycloadditions are often high and can be influenced by the nature of the substituents on both the azomethine ylide and the dipolarophile. wikipedia.org
While this reaction is common for many N-acyl aziridines, specific studies detailing the [3+2] cycloaddition of 1-stearoylaziridine are not currently available.
Reactions with Small Molecules (e.g., Carbon Monoxide, Carbon Dioxide)
The reaction of N-acyl aziridines with small molecules like carbon monoxide (CO) and carbon dioxide (CO2) can lead to the formation of various heterocyclic compounds. These reactions often involve the insertion of the small molecule into one of the C-N bonds of the aziridine ring, a process that is frequently catalyzed by transition metals.
For instance, the carbonylation of aziridines with carbon monoxide can yield β-lactams. masterorganicchemistry.com This transformation is of significant interest as the β-lactam core is a key structural motif in many antibiotic drugs. The reaction mechanism typically involves the oxidative addition of a low-valent metal catalyst into a C-N bond of the aziridine, followed by CO insertion and reductive elimination.
Similarly, the reaction with carbon dioxide can lead to the formation of oxazolidinones, which are also valuable heterocyclic compounds. masterorganicchemistry.com The fixation of CO2 into organic molecules is an area of active research due to its potential for carbon capture and utilization. uchicago.edu
Although these reactions are known for other N-substituted aziridines, there is no specific data available in the literature for the reaction of 1-stearoylaziridine with carbon monoxide or carbon dioxide.
Intramolecular Transformations (e.g., C(sp3)–H Amination, Aza-Payne Rearrangement)
Intramolecular reactions of aziridines offer a powerful strategy for the synthesis of complex nitrogen-containing molecules from relatively simple precursors. nih.gov
C(sp3)–H Amination
Intramolecular C(sp3)–H amination is a process that allows for the direct formation of a C-N bond by activating a C-H bond within the same molecule. In the context of an N-acyl aziridine like 1-stearoylaziridine, this could potentially be achieved through a variety of catalytic methods, often involving transition metals like rhodium or iron. The long stearoyl chain contains numerous C(sp3)-H bonds, which, in principle, could undergo intramolecular amination. This would lead to the formation of a new heterocyclic ring system. The regioselectivity of such a reaction would be a key challenge, depending on the specific catalyst and reaction conditions employed. There are currently no published studies on the intramolecular C(sp3)–H amination of 1-stearoylaziridine.
Aza-Payne Rearrangement
The aza-Payne rearrangement is an isomerization reaction of 2-amino alcohols. In the context of aziridines, the "reverse" aza-Payne rearrangement involves the isomerization of a hydroxy-substituted aziridine to an epoxy amine. This reaction typically occurs under basic conditions. For 1-stearoylaziridine to undergo an aza-Payne type rearrangement, it would first need to be functionalized with a hydroxyl group adjacent to the aziridine ring. The equilibrium between the hydroxy-aziridine and the epoxy-amine can be influenced by the nature of the N-substituent. Electron-withdrawing groups, such as the stearoyl group, are known to favor the epoxy amine form. While the aza-Payne rearrangement is a known transformation for N-activated aziridines, specific examples involving 1-stearoylaziridine are not documented in the scientific literature.
Computational and Theoretical Studies on N Acyl Aziridines
Quantum Chemical Investigations of Reactivity and Mechanisms
Quantum chemical methods are instrumental in exploring the fundamental aspects of chemical reactions involving N-acyl aziridines. These calculations can predict the energetics and geometries of molecules, including transient species like transition states, which are often difficult to observe experimentally.
The ring-opening of aziridines is a key transformation, and its mechanism is a central topic of computational investigation. researchgate.net N-acyl aziridines are significantly more reactive toward nucleophiles than their N-alkyl or N-aryl counterparts because the acyl group activates the ring. kchem.org Theoretical studies, often employing Density Functional Theory (DFT), have been crucial in analyzing the transition states (TS) of these reactions.
For instance, in phosphine-catalyzed ring-opening reactions of N-benzoylaziridines, computational analysis shows that the process is kinetically controlled. nih.gov The investigation of the transition state's conformational space reveals that the preferred reaction pathway involves a TS structure where the benzoyl group is nearly coplanar, facilitating the nucleophilic attack. researchgate.netnih.gov Similarly, DFT calculations on the titanocene-catalyzed radical ring-opening of N-acyl aziridines indicate that the reaction proceeds through a concerted mechanism, rather than a stepwise process involving an aminoketyl radical intermediate. mdpi.comdicp.ac.cn This concerted pathway helps explain the high regioselectivity observed, where the ring consistently opens at the more substituted carbon center. dicp.ac.cn
The nature of the substituent on the aziridine (B145994) nitrogen atom dramatically influences the molecule's reactivity. kchem.orgresearchgate.net Quantum chemical computations have systematically investigated these effects. Electron-withdrawing groups on the nitrogen atom are known to decrease the N-inversion energy barrier and lower the activation energy for nucleophilic ring-opening. kchem.orgnih.gov
Studies using B3LYP/6-31+G* methods have quantified these effects for various substituents. kchem.org For example, acyl (like COPh) and sulfonyl (SO2Ph) groups significantly lower the N-inversion barrier compared to alkyl or hydrogen substituents. kchem.orgresearchgate.net This is attributed to the stabilization of the transition state. The reactivity toward ring-opening by a nucleophile like the cyanide ion is highest for N-substituents that can effectively delocalize the negative charge that develops on the nitrogen atom during the reaction. kchem.org
The N-stearoyl group, being a long alkyl chain, is generally considered electron-donating and sterically bulky. Based on established trends, it would be expected to have a higher N-inversion energy barrier compared to N-acyl groups with electron-withdrawing properties. Its effect on reaction barriers would be complex, with steric hindrance potentially raising the barrier for nucleophilic attack at the ring, while the fundamental activation provided by the carbonyl group still facilitates the reaction compared to non-acylated aziridines.
Table 1: Calculated N-Inversion Energy Barriers for N-Substituted Aziridines
| N-Substituent (R) | N-Inversion Energy (kcal/mol) | Reference |
|---|---|---|
| CHMePh | 17.06 | kchem.orgresearchgate.net |
| Me | 16.97 | kchem.orgresearchgate.net |
| H | 16.64 | kchem.orgresearchgate.net |
| SO₂Ph | 12.18 | kchem.orgresearchgate.net |
| Ph | 8.91 | kchem.orgresearchgate.net |
| COPh | 5.75 | kchem.orgresearchgate.net |
| CO₂Me | 5.48 | kchem.orgresearchgate.net |
Density Functional Theory (DFT) Applications
DFT has become a cornerstone of computational chemistry for studying aziridine systems, offering a balance between accuracy and computational cost. rsc.org It is widely used for structural analysis, electronic property calculation, and mapping out complex reaction pathways. mdpi.comnsf.gov
DFT calculations are routinely used to determine the most stable geometries (structural optimization) of N-acyl aziridines and their reaction products. ias.ac.inresearchgate.net A key structural feature of N-acyl aziridines is the pyramidal geometry of the nitrogen atom and the non-planar nature of the amide bond, which deviates from the typical planarity of amides. semanticscholar.orgacs.org DFT studies have rationalized this behavior, linking the out-of-plane pyramidalization at the aziridine nitrogen to a distorted amide structure. semanticscholar.org This structural feature is crucial for the compound's reactivity.
Electronic property analyses via DFT provide insights into charge distributions and molecular orbitals (HOMO/LUMO), which are essential for understanding reactivity. ias.ac.in For example, calculations of atomic charge distributions in N-acyl-2,2-dimethylaziridines have helped explain the outcomes of acid-catalyzed hydrolysis and isomerization. ias.ac.in
DFT is a powerful tool for elucidating and validating complex reaction mechanisms. mdpi.comimist.ma By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for a reaction can be constructed. This allows researchers to distinguish between competing pathways.
For example, in the copper-catalyzed borylative ring-opening of N-(2-picolinoyl)-aziridines, DFT calculations were essential to rationalize the crucial role of the protective group and the structural requirements for a successful reaction. mdpi.com In studies of the competitive rearrangements of N-acyl-2,2-dimethylaziridines in the presence of acid-activated clays, DFT (specifically B3LYP/6-31G*) was used to optimize the structures of various stationary points and elucidate the mechanistic pathways leading to different products. imist.ma These calculations confirmed that the reaction proceeds via an aziridinium (B1262131) ion intermediate which can then follow several rearrangement pathways. imist.ma
Molecular Dynamics Simulations in Relation to Compound Stability and Interactions
While quantum mechanics is ideal for studying the details of bond-breaking and bond-forming, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and long-term stability of molecules, especially in a biological or solution-phase environment. researchgate.net
MD simulations have been used to provide a structural basis for the interaction of aziridinyl-containing compounds with larger molecules. nih.gov For instance, simulations were performed on aziridinylbenzoquinones to understand their DNA cross-linking preferences. nih.gov These calculations determined the mobility and conformational stability of the drug after it alkylates a guanine (B1146940) base, successfully reproducing experimental results and explaining the observed sequence selectivity. nih.gov In another study, DFT calculations combined with dynamic NMR experiments were used to rationalize the configurational stability of lithiated chiral aziridines, highlighting the role of the nitrogen atom's dynamics and its interaction with solvents. nih.gov Such simulations are crucial for understanding how a molecule like Aziridine, 1-stearoyl-, with its long, flexible stearoyl chain, might interact with surfaces, aggregate in solution, or orient itself within a complex environment.
Polymerization Chemistry of N Acyl Aziridines
Ring-Opening Polymerization (ROP) Modalities
Ring-opening polymerization is the principal method for polymerizing cyclic monomers like aziridines. The nature of the initiator and the reaction conditions dictate the polymerization mechanism, which can be cationic or anionic.
Cationic ring-opening polymerization (CROP) is a common method for polymerizing N-alkylated aziridines. acs.org The process is typically initiated by electrophilic species, such as protons or Lewis acids, which activate the aziridine (B145994) monomer. The polymerization of unsubstituted aziridine via CROP generally leads to hyperbranched polymers due to chain transfer reactions where the amino groups in the polymer backbone can act as nucleophiles and attack the propagating aziridinium (B1262131) ion. researchgate.net
For N-substituted aziridines, including N-acyl derivatives, CROP can lead to more linear structures. acs.org The polymerization proceeds through a propagating cationic chain end, specifically an aziridinium ion. However, controlling the polymerization to achieve well-defined polymers with low polydispersity can be challenging due to side reactions. acs.org For instance, the CROP of N-benzylaziridines initiated by tris(pentafluorophenyl)borane (B72294) has been shown to produce polyamines. rsc.org The proposed mechanism involves an activated chain end intermediate. rsc.org While this method is effective for N-alkyl aziridines, the presence of the electron-withdrawing acyl group in N-acyl aziridines, such as the stearoyl group, generally disfavors CROP due to the reduced nucleophilicity of the nitrogen atom, making it less susceptible to electrophilic attack.
Anionic ring-opening polymerization (AROP) is a highly effective and controlled method for the polymerization of N-acyl aziridines. rsc.org The electron-withdrawing nature of the acyl group is crucial as it activates the aziridine ring towards nucleophilic attack and stabilizes the resulting anionic propagating species. rsc.orgresearchgate.net This activation is a key difference from N-alkyl aziridines, which are generally not suitable for AROP.
The AROP of N-acyl aziridines, particularly those with sulfonyl or carbonyl activating groups, often proceeds in a living manner. rsc.orgchemeurope.com This "living" characteristic means that there are no termination or chain transfer reactions, allowing for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low polydispersity, often below 1.1), and complex architectures like block copolymers. acs.orgrsc.org The polymerization is initiated by a nucleophile, and the propagating species is an aza-anion at the growing chain end. rsc.org For example, the AROP of N-sulfonyl aziridines can be initiated by nucleophiles to produce linear poly(N-sulfonylaziridine)s. rsc.orgchemeurope.com Similarly, N-acyl aziridines with a tert-butyloxycarbonyl (BOC) group have been polymerized via AROP to yield linear poly(N-Boc-aziridine). nih.gov
Table 1: Comparison of CROP and AROP for N-Acyl Aziridines
| Feature | Cationic Ring-Opening Polymerization (CROP) | Anionic Ring-Opening Polymerization (AROP) |
|---|---|---|
| Initiator | Electrophiles (e.g., Lewis acids, protons) | Nucleophiles (e.g., organometallics, alkoxides) |
| Propagating Species | Aziridinium cation | Aza-anion |
| Monomer Suitability | Generally less favored for N-acyl aziridines due to the electron-withdrawing acyl group. | Highly suitable for N-acyl aziridines due to activation by the acyl group. rsc.orgresearchgate.net |
| Control over Polymerization | Often difficult to control, can lead to side reactions and broad molecular weight distributions. acs.org | Often proceeds in a living manner, allowing for excellent control over molecular weight and low polydispersity. acs.orgrsc.org |
| Resulting Polymer Architecture | Can lead to branched or linear structures depending on conditions. researchgate.net | Typically produces linear polymers. nih.gov |
Copolymerization Strategies Involving N-Acyl Aziridines
Copolymerization allows for the incorporation of different monomer units into the polymer chain, leading to materials with tailored properties. N-acyl aziridines can be copolymerized with other monomers using various strategies.
A significant copolymerization strategy involves the reaction of N-substituted aziridines with carbon monoxide (CO) to synthesize poly-β-peptoids. nih.govnih.gov This alternating copolymerization is typically catalyzed by cobalt carbonyl complexes, such as [Co(CO)₄]⁻. acs.orgresearchgate.net The resulting polymers are poly-β-alanoids, which are a class of peptoids (N-substituted polyglycines). peptoids.org
Mechanistic studies have shown that the reaction involves the insertion of the aziridine into a cobalt-acyl bond, followed by ring-opening and subsequent migratory insertion of CO. nih.govacs.org This process is highly selective for the alternating enchainment of the aziridine and CO monomers. nih.govacs.org The polymerization can exhibit living characteristics, affording poly-β-peptoids with controlled molecular weights and narrow distributions. nih.gov This method provides a route to synthetic mimics of polypeptides with potential applications in biomaterials. nih.gov
The living nature of the AROP of N-acyl aziridines makes them ideal candidates for the synthesis of block copolymers through sequential monomer addition. rsc.org In this strategy, after the polymerization of the first monomer is complete, a second monomer is added to the living polymer chains, leading to the formation of a block copolymer.
This has been demonstrated by synthesizing block copolymers of different N-sulfonyl aziridines. osti.gov Furthermore, N-acyl aziridines can be copolymerized with other classes of monomers. For example, the sequential anionic polymerization of N-sulfonyl aziridines and epoxides (like ethylene (B1197577) oxide) has been used to create well-defined amphiphilic block copolymers. acs.org Similarly, organocatalytic sequential ROP has been employed to synthesize block copolymers of N-sulfonyl aziridines with cyclic esters (like ε-caprolactone) and epoxides. rsc.org These strategies open the door to a wide range of functional materials with tailored architectures.
Impact of N-Acyl Substituent (Stearoyl Chain) on Polymerization Properties
While specific research on the polymerization of Aziridine, 1-stearoyl- is not extensively documented in the cited literature, the impact of the long stearoyl chain (an 18-carbon alkyl chain) on the polymerization properties can be inferred from the general principles of N-acyl aziridine polymerization.
The stearoyl group , being an acyl group, will activate the aziridine ring for anionic ring-opening polymerization (AROP) , making this the most probable and effective polymerization method. The long, non-polar stearoyl chain is expected to have several significant effects:
Solubility: The hydrophobic stearoyl chain will dominate the solubility characteristics of both the monomer and the resulting polymer. The monomer, Aziridine, 1-stearoyl-, will be soluble in non-polar organic solvents. The resulting polymer, poly(1-stearoyl-aziridine), will also be a highly hydrophobic, waxy solid. The choice of solvent for polymerization will be critical, as the polymer may precipitate from solution in more polar solvents, potentially affecting the polymerization kinetics and control.
Polymer Properties: The presence of the long stearoyl side chains will impart unique properties to the polymer. It is expected to have a low glass transition temperature and potentially exhibit crystalline domains due to the ordered packing of the long alkyl chains, similar to other comb-like polymers. This could lead to interesting thermal and mechanical properties.
Steric Hindrance: The bulky stearoyl group might introduce steric hindrance at the propagating chain end during polymerization. This could potentially slow down the rate of polymerization compared to N-acyl aziridines with smaller substituents. However, the living nature of AROP is generally robust and should still allow for the synthesis of well-defined polymers, albeit possibly requiring longer reaction times.
Copolymerization: In copolymerizations, the stearoyl group will introduce a significant hydrophobic block. For instance, in a block copolymer with a hydrophilic monomer, the resulting amphiphilic structure would have a strong tendency to self-assemble into micelles or other nanostructures in selective solvents.
Table 2: Predicted Influence of the Stearoyl Group on Polymerization
| Parameter | Expected Impact of the Stearoyl Chain | Rationale |
|---|---|---|
| Preferred Polymerization Method | Anionic Ring-Opening Polymerization (AROP) | The acyl group activates the aziridine ring for nucleophilic attack. rsc.orgresearchgate.net |
| Monomer/Polymer Solubility | Soluble in non-polar solvents; insoluble in polar solvents. | The long hydrophobic C18 alkyl chain dictates solubility. |
| Polymerization Kinetics | Potentially slower propagation rate. | Steric hindrance from the bulky stearoyl group at the reaction center. |
| Properties of Resulting Polymer | Hydrophobic, waxy, potential for side-chain crystallization. | The long alkyl side chains will dominate the physical properties of the polymer. |
| Block Copolymer Synthesis | Feasible via sequential living AROP, will create strongly amphiphilic structures. | The living nature of AROP allows for sequential monomer addition. rsc.orgacs.orgrsc.org |
Influence on Polymer Solubility and Processability
The incorporation of a 1-stearoyl group onto the aziridine nitrogen profoundly influences the solubility and processability of the resulting polymer, poly(1-stearoyl-aziridine). The long C18 aliphatic chain of the stearoyl group imparts significant nonpolar character to the polymer.
Solubility: The solubility of poly(N-acyl aziridine)s is heavily dependent on the nature of the acyl side chain. While polymers with short acyl chains may retain some solubility in polar organic solvents, the introduction of a long, hydrophobic stearoyl group drastically alters this behavior. The principle observed in other acylated polymers, such as chitosan, where longer acyl chains reduce aqueous solubility, is applicable here. tandfonline.comnih.gov Short-chain acylated chitosans exhibit better solubility compared to their long-chain counterparts. tandfonline.com Consequently, poly(1-stearoyl-aziridine) is expected to be insoluble in water and other polar solvents but show enhanced solubility in nonpolar organic solvents like toluene, hexane, or chlorinated hydrocarbons. This characteristic is a direct result of the hydrophobic interactions dominated by the numerous stearoyl side chains.
The table below illustrates the expected trend in solubility for poly(N-acyl aziridine)s as a function of the N-acyl substituent.
Table 1: Predicted Solubility of Poly(N-acyl aziridine)s with Various Acyl Chains
| N-Acyl Substituent | Acyl Chain Length | Predicted Solubility in Polar Solvents (e.g., Water, Methanol) | Predicted Solubility in Nonpolar Solvents (e.g., Toluene, Hexane) |
|---|---|---|---|
| Acetyl | C2 | Low to Moderate | Low |
| Hexanoyl | C6 | Very Low | Moderate |
| Dodecanoyl | C12 | Insoluble | High |
| Stearoyl | C18 | Insoluble | Very High |
Processability: The processability of polymers is linked to their thermal properties, such as the glass transition temperature (Tg), and their melt viscosity. The long, flexible stearoyl side chains in poly(1-stearoyl-aziridine) can act as internal plasticizers. This internal plasticization increases the free volume within the polymer matrix and enhances chain mobility, which typically leads to a lower glass transition temperature and reduced melt viscosity. This improved processability allows the polymer to be molded or extruded at lower temperatures, which is advantageous for energy efficiency and for preventing thermal degradation. The flexible nature of such polymers can enable their use in applications requiring adaptable materials. google.com
Contribution to Hydrophobicity and Material Characteristics (e.g., in Coatings, Adhesives)
The 1-stearoyl group is a primary contributor to the hydrophobicity of the polymer, a key characteristic that defines its utility in material applications, particularly in coatings and adhesives. atamanchemicals.compolyaziridine.com
Hydrophobicity: The term "hydrophobic" describes a molecule's tendency to repel water. The stearoyl group, with its long 18-carbon saturated alkyl chain, is highly nonpolar and therefore strongly hydrophobic. When these groups are present as side chains on a polymer backbone, they create a surface that resists wetting and penetration by water. This is a critical attribute for materials designed to protect underlying substrates from moisture. The hydrophobic nature imparted by the stearoyl group is analogous to the effect seen when modifying other polymers to increase their hydrophobicity for specific applications. nsf.gov
Material Characteristics in Coatings and Adhesives: The enhanced hydrophobicity and modified physical properties endowed by the 1-stearoyl group make the corresponding polyaziridine a valuable component in formulations for coatings and adhesives. covestro.com Polyfunctional aziridines are known to be effective cross-linkers and performance enhancers in both aqueous and non-aqueous systems. polyaziridine.comresearchgate.net
In Coatings: When used as a modifier or as part of a copolymer in a coating formulation, poly(1-stearoyl-aziridine) can significantly improve performance. The hydrophobicity leads to excellent water and chemical resistance, protecting the coated surface from environmental degradation. atamanchemicals.com The flexible side chains can also enhance the coating's wear resistance and flexibility, preventing cracking and peeling over time. polyaziridine.com
In Adhesives: In adhesive applications, the properties derived from the stearoyl group are equally beneficial. The hydrophobic nature of the polymer can improve adhesion to low-energy, nonpolar surfaces such as plastics (e.g., polyethylene (B3416737) and polypropylene), which are often difficult to bond. covestro.com Furthermore, the long alkyl chains can increase the cohesive strength and tack of pressure-sensitive adhesives, ensuring a strong and durable bond. atamanchemicals.com
The following table summarizes the expected contributions of the 1-stearoyl group to the final characteristics of coatings and adhesives.
Table 2: Contribution of the 1-Stearoyl Group to Material Characteristics
| Application | Property | Contribution of the 1-Stearoyl Group |
|---|---|---|
| Coatings | Water Resistance | Excellent: The hydrophobic surface repels water, preventing moisture ingress. |
| Chemical Resistance | Improved: The nonpolar nature resists attack from various chemicals. atamanchemicals.com | |
| Durability/Wear Resistance | Increased: The flexible side chains can absorb impact and resist abrasion. polyaziridine.com | |
| Adhesion to Substrates | Enhanced: Particularly for nonpolar plastic substrates. covestro.com | |
| Adhesives | Adhesion to Nonpolar Surfaces | Excellent: Improves bonding to low-energy surfaces like plastics. |
| Cohesive Strength | Increased: The entanglement of long alkyl chains enhances internal strength. atamanchemicals.com | |
| Tack Modification | Effective: Allows for the tuning of the adhesive's initial "grab." |
Synthetic Pathways to Biologically Relevant Scaffolds (excluding direct biological activity)
The ring-opening and rearrangement reactions of N-acyl aziridines provide access to a variety of heterocyclic scaffolds that are prevalent in biologically active molecules. rsc.orgorganic-chemistry.orgmdpi.com
1 Precursors to Pyrrolidine (B122466) and Piperidine (B6355638) Derivatives
Pyrrolidine and piperidine rings are common structural motifs in a vast number of alkaloids and pharmaceutical agents. rsc.orgorganic-chemistry.orgmdpi.comresearchgate.netgoogle.com N-acyl aziridines can be transformed into these larger ring systems through various synthetic strategies. For example, the reaction of N-acyl aziridines with suitable nucleophiles can generate intermediates that subsequently undergo intramolecular cyclization to form pyrrolidines or piperidines. organic-chemistry.orgresearchgate.netnih.gov
Iron-catalyzed intramolecular C-H amination of organic azides is a modern and sustainable method for pyrrolidine synthesis, showcasing the utility of forming nitrogen heterocycles. nih.gov While not directly starting from a pre-formed aziridine, this highlights the importance of C-N bond formation strategies in accessing these scaffolds. More directly, tandem reactions involving the ring-opening of an aziridine followed by a Michael addition can lead to highly functionalized pyrrolidines. organic-chemistry.org
Table 2: General Strategies for Pyrrolidine and Piperidine Synthesis from Aziridine Precursors
| Aziridine Type | Reaction Type | Resulting Scaffold | Key Features |
| N-Acyl Aziridines | Tandem Ring-Opening/Michael Addition | Functionalized Pyrrolidines | High diastereoselectivity |
| N-Sulfonyl Aziridines | Reaction with Ylides | Substituted Piperidines | Ring expansion methodology |
| Aziridinium Ions | Intramolecular Cyclization | Fused Piperidine Systems | Controlled stereochemistry |
This table presents generalized examples for the N-acyl aziridine class, as specific data for 1-stearoylaziridine was not found in the reviewed literature.
Advanced Applications of N Acyl Aziridines in Organic Synthesis and Materials Science
2 Synthesis of Azacycles with Defined Stereochemistry
The control of stereochemistry is a central theme in modern organic synthesis. N-acyl aziridines are instrumental in the synthesis of various azacycles with well-defined stereochemistry. nih.govwvu.eduyoutube.compharmaguideline.comstereoelectronics.org The stereospecificity of their ring-opening reactions, where the stereochemistry of the starting aziridine (B145994) dictates the stereochemistry of the product, is a key advantage. nih.govwvu.edu
For instance, the reaction of a chiral aziridine with a nucleophile often proceeds with inversion of configuration at the center of attack, leading to a predictable stereochemical outcome. nih.gov This principle has been widely applied in the synthesis of a range of stereochemically defined nitrogen-containing heterocycles. nih.gov The development of stereoselective catalytic methods has further expanded the toolbox for chemists to create complex azacycles with multiple stereocenters in a controlled manner. nih.govnih.gov
Development of Catalysts and Ligands Utilizing Aziridine Scaffolds
N-acyl aziridines are a significant class of molecules in organic synthesis, primarily due to the high ring strain of the three-membered aziridine ring, which facilitates stereoselective ring-opening reactions. scispace.com The activation of the aziridine nitrogen by an acyl group, such as a stearoyl group, makes the ring susceptible to nucleophilic attack, a feature extensively exploited in catalysis. scispace.com Research has focused on the desymmetrization of meso-N-acylaziridines through enantioselective catalysis, which allows for the creation of chiral amine derivatives. nih.govnih.gov These reactions often employ transition-metal catalysts, with palladium complexes being particularly effective. nih.govacs.org
A key process involving N-acyl aziridines is the Heine reaction, a rearrangement that converts N-acylaziridines into oxazolines. nih.govacs.org The development of catalytic, enantioselective versions of this reaction has been a notable advancement. For instance, a palladium(II)–diphosphine complex has been successfully used for the highly enantioselective desymmetrization of meso-N-acylaziridines. nih.govacs.org The resulting enantioenriched oxazolines are not merely synthetic products; they are highly valued as potential ligands for transition-metal catalysis in other reactions. nih.govacs.org
The versatility of the aziridine scaffold is further demonstrated by its use as a precursor to chiral ligands for asymmetric catalysis. scispace.com The concentrated stereochemical information and the presence of a sigma-donor nitrogen atom make chiral aziridines attractive for this purpose. scispace.com For example, aziridine-derived carbinols have been used as precatalysts to form oxazaborolidines, which are effective in the enantioselective reduction of ketones. scispace.com The ability to generate complex and functionally diverse molecules from aziridine-opening reactions highlights their central role as building blocks for sophisticated catalytic systems. nih.gov
| Catalyst System / Reagents | Reaction Type | Substrate | Key Finding | Reference |
|---|---|---|---|---|
| Palladium(II)–diphosphine complex | Enantioselective Heine Reaction | meso-N-Acylaziridines | Produces highly enantioenriched oxazolines which can act as ligands. | nih.govacs.org |
| Palladium(II) catalyst with diphosphine ligands | Enantioselective Desymmetrization | N-Acylaziridines and Indoles | Generates enantioenriched tryptamine (B22526) derivatives. | nih.gov |
| Lanthanide and Copper triflates with oxazoline-based ligands | Heine Reaction | N-Acylaziridine | Catalyzes the rearrangement to oxazolines. | nih.govacs.org |
| Aziridine-2-carbinols with borane-dimethylsulfide | Enantioselective Ketone Reduction | Prochiral Ketones | Aziridine derivatives act as precatalysts for oxazaborolidines. | scispace.com |
Applications in Materials Chemistry
The unique chemical properties of N-acyl aziridines, including "Aziridine, 1-stearoyl-", extend their utility into materials science. They serve as versatile synthetic intermediates for creating molecules with specific functions and properties. researchgate.net The strained aziridine ring can undergo ring-opening polymerization or be incorporated into larger polymer structures, while the N-acyl group can be chosen to impart desired characteristics to the final material.
One area of application is in the development of functional polymers and composites. For example, the stearoyl group, a derivative of stearic acid, has been used to modify the surface of materials like jute fibers via a stearoyl azide (B81097). metu.edu.tr This process, aimed at creating biocomposites with enhanced properties, demonstrates how the long aliphatic chain of the stearoyl group can be tethered to a substrate to alter its surface characteristics, such as hydrophobicity and compatibility with a polymer matrix. metu.edu.tr Similarly, "Aziridine, 1-stearoyl-" can be viewed as a reactive building block capable of introducing the long stearoyl chain into various material backbones through reactions involving its aziridine ring.
Leveraging Aliphatic Chain for Specific Material Properties (e.g., in Surfactants)
The most direct application of the long aliphatic chain in "Aziridine, 1-stearoyl-" is in the synthesis of surfactants. The structure of this molecule is inherently amphiphilic, combining a polar, hydrophilic head group (the N-acyl aziridine moiety) with a long, nonpolar, hydrophobic tail (the C17H35 alkyl chain of the stearoyl group). Optically active aziridines are known precursors for synthesizing enantiopure amide-containing surfactants. ru.nl The synthesis can be achieved by reacting a chiral aziridine with stearoyl chloride, directly installing the long aliphatic tail. ru.nl
Surfactants function by reducing surface tension at interfaces, a property governed by their amphiphilic nature. The long aliphatic chain is critical to this function. In aqueous environments, the hydrophobic tails of surfactant molecules aggregate to minimize contact with water, leading to the formation of micelles. researchgate.net This hydrophobic interaction is a primary driving force in the self-assembly of surfactants and is largely dependent on the length of the alkyl chain. researchgate.netnih.gov Reactions involving surfactants with aliphatic chains longer than ten carbons are often driven by enthalpy changes that arise from interactions between the aliphatic tails. nih.gov
The specific properties of surfactants, such as their wetting and spreading behavior, are also directly regulated by the carbon chain length. nih.gov An increased chain length generally improves the wetting and spreading rate of surfactant solutions. nih.gov Therefore, the stearoyl group in "Aziridine, 1-stearoyl-" is a key functional component that can be leveraged to design specialized surfactants and other materials where controlled hydrophobic interactions and surface activity are required.
| Property / Phenomenon | Influence of the Aliphatic Chain (e.g., Stearoyl Group) | Reference |
|---|---|---|
| Amphiphilicity | The long carbon chain acts as a nonpolar, hydrophobic tail. | ru.nl |
| Hydrophobic Interaction | The long aliphatic chain increases hydrophobic interactions between the molecule and other nonpolar entities. | researchgate.net |
| Micelle Formation | In aqueous solutions, the hydrophobic tails aggregate to form micelles, driven by the hydrophobic effect. | researchgate.net |
| Thermodynamics of Interaction | For chains longer than 10 carbons, interactions are primarily driven by enthalpy changes between the aliphatic tails. | nih.gov |
| Wetting and Spreading | Increased chain length generally improves the rate of wetting and spreading on surfaces. | nih.gov |
Future Directions and Emerging Research Avenues for N Acyl Aziridine Chemistry
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
A significant area of ongoing research is the development of advanced catalytic systems to control the regioselectivity and stereoselectivity of aziridine (B145994) ring-opening reactions. mdpi.com While traditional Lewis acids are effective, there is a drive to discover milder and more selective catalysts. Transition metal complexes, particularly those of palladium, rhodium, and titanium, have shown promise in catalyzing a variety of transformations of N-acyl aziridines. mdpi.comacs.org For instance, palladium-catalyzed reactions have been developed for the cross-coupling of vinyl aziridines with organoboronic acids, yielding allylic amines with high regioselectivity. mdpi.com The development of chiral catalysts for enantioselective ring-opening reactions is another key focus, enabling the synthesis of optically active nitrogen-containing compounds. nih.gov The first catalytic, enantioselective Heine reaction, which converts meso-N-acylaziridines to enantioenriched oxazolines using a palladium(II)-diphosphine complex, highlights the potential in this area. nih.gov
Integration with Sustainable Chemical Processes and Methodologies
In line with the principles of green chemistry, there is a growing emphasis on developing more sustainable methods for the synthesis and application of N-acyl aziridines. researchgate.netrsc.org This includes the use of environmentally benign solvents, reducing reaction times, and operating at lower temperatures. researchgate.net Flow chemistry techniques are also being explored to improve the safety and efficiency of reactions involving potentially hazardous aziridine intermediates. mdpi.com Research into catalytic systems that can operate under milder conditions and with higher turnover numbers is crucial for minimizing waste and energy consumption. Furthermore, the development of synthetic routes that utilize renewable feedstocks is a long-term goal for the sustainable production of aziridine-based chemicals.
Exploration of New Reactivity Manifolds and Transformations
Researchers are continuously exploring new ways to harness the reactivity of the strained N-acyl aziridine ring. Beyond simple nucleophilic ring-opening, there is significant interest in cycloaddition reactions, ring-expansion reactions, and radical-mediated transformations. rsc.orgsioc-journal.cn For example, titanium-catalyzed radical [3+2] cycloadditions of N-acylaziridines with alkenes have been developed as an efficient route to synthesize pyrrolidines. acs.org The ring-expansion of N-acyl aziridines to form larger heterocycles, such as oxazolines (the Heine reaction), is another area of active investigation, with efforts focused on developing catalytic and enantioselective variants. nih.gov The discovery of new reaction pathways and the ability to control the outcome of competing reactions will further expand the synthetic utility of N-acyl aziridines. semanticscholar.orgrsc.org
Advanced Computational Modeling for Predictive Synthesis and Reaction Design
Computational chemistry is playing an increasingly important role in understanding and predicting the behavior of N-acyl aziridines. nih.govresearchgate.net Density Functional Theory (DFT) calculations are used to investigate reaction mechanisms, rationalize observed selectivities, and predict the outcomes of new reactions. acs.orgacs.org For example, computational studies have been instrumental in elucidating the mechanisms of palladium-catalyzed ring-opening cross-coupling reactions and have helped to explain the role of various ligands and additives. acs.org By providing detailed insights into transition state geometries and reaction energy profiles, computational modeling can guide the design of new catalysts and reaction conditions for achieving desired transformations with high efficiency and selectivity. nih.govresearchgate.net This predictive power accelerates the discovery and optimization of new synthetic methods in N-acyl aziridine chemistry.
Q & A
Q. What are the optimal synthetic conditions for 1-stearoyl-aziridine derivatives, and how can reaction efficiency be quantified?
- Methodological Answer : The synthesis of 1-stearoyl-aziridine derivatives can be optimized using a one-pot reaction with aziridine and stearoyl chloride. Key parameters include:
- Solvent selection : Tetrahydrofuran (THF) at 1.5 mol/L aziridine concentration maximizes yield and regioselectivity .
- Catalyst system : A molar ratio of TPPH₂/TBACl/aziridine = 1:5:100 improves reaction rates and product purity .
- Temperature and pressure : Elevated temperatures (125°C) and controlled CO₂ pressure (1.2 MPa) enhance ring-opening and crosslinking efficiency .
Efficiency is quantified via conversion rates (GC-MS), selectivity (HPLC), and regioisomeric ratios (NMR).
Q. How can Fourier-transform infrared (FTIR) spectroscopy monitor crosslinking reactions involving 1-stearoyl-aziridine in polymer matrices?
- Methodological Answer : FTIR spectroscopy tracks the ring-opening reaction between aziridine and carboxyl groups in polymers. Key steps:
- Baseline correction : Record spectra of uncured resin and crosslinker separately.
- Peak analysis : Monitor the –NH stretching frequency (~3300 cm⁻¹) and aziridine ring vibrations (950–1050 cm⁻¹). A decrease in ring-associated peaks confirms crosslinking .
- Kinetic studies : Time-resolved FTIR quantifies reaction rates under varying temperatures or catalyst concentrations .
Q. What safety protocols are critical when handling aziridine derivatives in laboratory settings?
- Methodological Answer : Due to aziridine's high reactivity and toxicity (IARC Group 2B):
- Containment : Use fume hoods and closed systems to minimize inhalation/contact .
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory.
- Waste disposal : Neutralize residual aziridine with acidic solutions (e.g., 1M HCl) before disposal .
Advanced Research Questions
Q. How do computational models reconcile discrepancies in nitrogen inversion barriers for 1-stearoyl-aziridine derivatives?
- Methodological Answer : Reported inversion barriers (ΔG‡) for N-unsubstituted aziridines vary (12.8–19.5 kcal/mol) due to protonation-deprotonation artifacts in experimental setups . To resolve discrepancies:
- Ab initio calculations : Use density functional theory (DFT) with B3LYP/6-311++G(d,p) basis sets to model inversion pathways, incorporating zero-point energy (ZPE) corrections .
- Experimental validation : Compare computed barriers with gas-phase rotational spectroscopy data, avoiding aqueous conditions that distort measurements .
Q. What methodologies elucidate the role of 1-stearoyl-aziridine in enzyme inhibition kinetics, particularly for β-glucocerebrosidase (GBA)?
- Methodological Answer : Structural and kinetic studies using X-ray crystallography and fluorescence assays reveal:
- Active-site binding : The aziridine ring forms a covalent adduct with GBA’s catalytic nucleophile (Glu340), confirmed by electron density maps (1.76 Å resolution) .
- Inhibition kinetics : Measure IC₅₀ values via fluorogenic substrate (4-methylumbelliferyl-β-D-glucopyranoside) hydrolysis assays. Time-dependent inactivation indicates irreversible binding .
Q. How can researchers address contradictions in vibrational mode assignments for aziridine derivatives?
- Methodological Answer : Discrepancies arise from overlapping peaks in IR/Raman spectra. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
